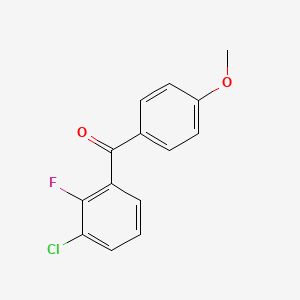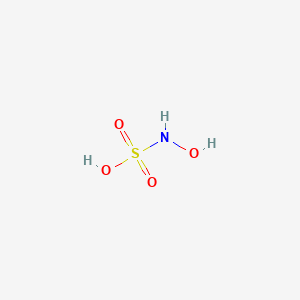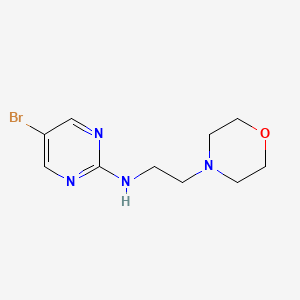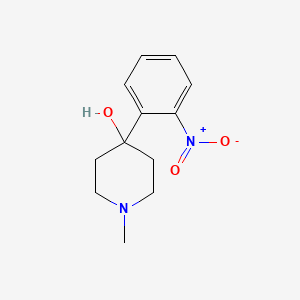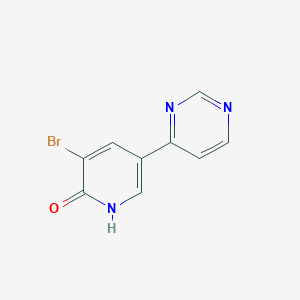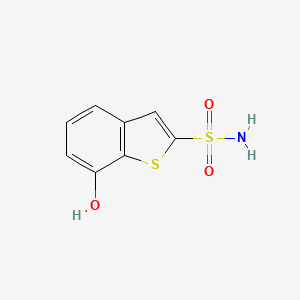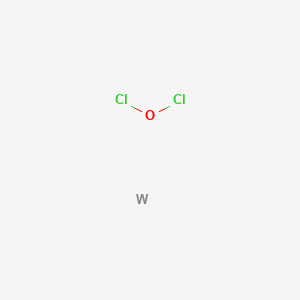
Tungsten(VI) oxychloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten(VI) oxychloride is a chemical compound with the molecular formula Cl₂OW It is a coordination complex where tungsten is in the +6 oxidation state, coordinated with two chlorine atoms and one hypochlorite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro hypochlorite;tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with sodium hypochlorite (NaOCl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the oxidation of tungsten. The general reaction can be represented as: [ \text{WCl}_6 + \text{NaOCl} \rightarrow \text{Cl}_2\text{OW} + \text{NaCl} ]
Industrial Production Methods
Industrial production of chloro hypochlorite;tungsten involves large-scale reactions using tungsten hexachloride and sodium hypochlorite in a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure complete reaction and to prevent the decomposition of the product. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Tungsten(VI) oxychloride undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: It can also be reduced under specific conditions, leading to the formation of lower oxidation state tungsten compounds.
Substitution: The chlorine atoms in the compound can be substituted by other ligands such as bromine or iodine.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution Reactions: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Formation of higher oxidation state tungsten compounds.
Reduction: Formation of tungsten compounds in lower oxidation states.
Substitution: Formation of chloro bromide;tungsten or chloro iodide;tungsten.
Scientific Research Applications
Tungsten(VI) oxychloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and halogenation reactions.
Biology: Investigated for its potential antimicrobial properties due to its oxidizing nature.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in water treatment processes for its ability to generate hypochlorous acid, a powerful disinfectant.
Mechanism of Action
The mechanism of action of chloro hypochlorite;tungsten involves the release of hypochlorous acid (HOCl) upon reaction with water. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular processes in microorganisms, leading to their inactivation. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparison with Similar Compounds
Similar Compounds
Sodium Hypochlorite (NaOCl): Commonly used as a bleaching agent and disinfectant.
Calcium Hypochlorite (Ca(OCl)₂): Used in water treatment and as a disinfectant.
Chlorine Dioxide (ClO₂): Used in water treatment and as a bleaching agent.
Uniqueness
Tungsten(VI) oxychloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to other hypochlorite compounds. The coordination of tungsten with chlorine and hypochlorite groups enhances its stability and reactivity, making it suitable for specialized applications in catalysis and disinfection.
Properties
Molecular Formula |
Cl2OW |
|---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
chloro hypochlorite;tungsten |
InChI |
InChI=1S/Cl2O.W/c1-3-2; |
InChI Key |
BWKCCRPHMILRGD-UHFFFAOYSA-N |
Canonical SMILES |
O(Cl)Cl.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



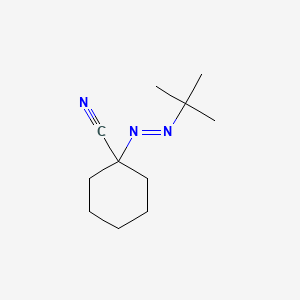
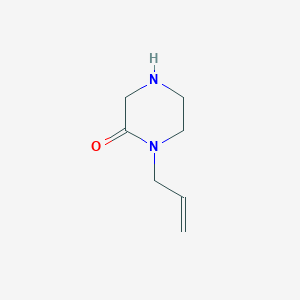
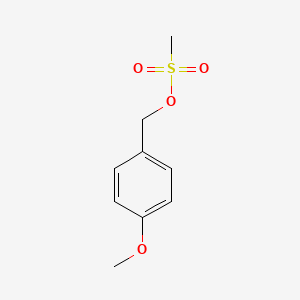
![Tert-butyl 4-[2-(trifluoromethyl)pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B8713922.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B8713931.png)
